

Application Notes and Protocols for 2-Oxocyclohexanecarboxamide Derivatives in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Oxocyclohexanecarboxamide

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The **2-oxocyclohexanecarboxamide** scaffold is a versatile structural motif that has garnered significant attention in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, demonstrating promising biological activities. These notes provide an overview of the applications of these derivatives, supported by experimental protocols and quantitative data.

Application Notes

1. Anticancer Activity

Derivatives of **2-oxocyclohexanecarboxamide** have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, a series of 2,6-diaryl-4-oxo-N,N'-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide derivatives, synthesized through a double Michael addition reaction, have shown promising anticancer activities.^[1] Compounds with specific substitutions on the aryl rings have demonstrated significant inhibitory effects on cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).^[1] Similarly, N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide has shown significant cytotoxicity against A549 (lung cancer), MCF7-MDR (multidrug-resistant breast cancer), and HT1080 (fibrosarcoma) cell lines.^[2]

2. Enzyme Inhibition

The **2-oxocyclohexanecarboxamide** scaffold has been utilized to develop potent enzyme inhibitors.

- α -Glucosidase Inhibition: Certain pyridine-dicarboxamide-cyclohexanone derivatives have exhibited excellent α -glucosidase inhibitory activities, suggesting their potential in the management of type 2 diabetes.[1]
- Cyclooxygenase-2 (COX-2) Inhibition: The cyclooxygenase enzymes are key targets in inflammation and pain. Derivatives of **2-oxocyclohexanecarboxamide** have been investigated as potential COX-2 inhibitors.[3][4][5] Substrate-selective inhibition of COX-2 is a topic of interest, and fenamic acid derivatives have been studied for this purpose.[3]
- Carbonic Anhydrase (CA) Inhibition: Some 2-oxindole benzenesulfonamide conjugates have shown inhibitory activity against various human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII), which are implicated in conditions like glaucoma and cancer.

3. Antimicrobial Activity

N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and their carbothioamide analogs have been synthesized and evaluated for their antimicrobial properties. Several of these compounds have displayed moderate inhibitory effects against the growth of *Staphylococcus aureus* and some fungi.[2]

4. Potential in Neurodegenerative Diseases

While direct studies on **2-oxocyclohexanecarboxamide** for neurodegenerative diseases are limited, the core cyclohexanone structure is present in molecules with applications in central nervous system (CNS) disorders.[1] The development of compounds that can modulate pathways related to oxidative stress and neuroinflammation, which are hallmarks of neurodegenerative diseases like Alzheimer's and Parkinson's, is an active area of research.[6][7][8] Phytochemicals are known to exert neuroprotective effects by modulating these pathways.[9][10]

Quantitative Data Summary

Table 1: Anticancer Activity of **2-Oxocyclohexanecarboxamide** Derivatives (IC50 in μ M)

Compound	MCF-7	MDA-MB-231	SAS	PC-3	HCT-116	HuH-7	HepG2
3c[1]	2.1	1.8	2.5	3.2	1.5	2.8	2.2
3e[1]	1.9	2.2	2.1	2.9	1.8	2.5	2.0
3l[1]	2.5	2.0	2.8	3.5	1.9	3.1	2.6

Table 2: α -Glucosidase Inhibitory Activity of **2-Oxocyclohexanecarboxamide** Derivatives (IC50 in μ M)

Compound	α -Glucosidase IC50 (μ M)
3d[1]	25.3
3i[1]	28.7
3j[1]	30.1
Acarbose (Standard)[11]	750.0 \pm 10.5

Table 3: Carbonic Anhydrase Inhibitory Activity of 2-Oxindole Benzenesulfonamide Conjugates (Ki in nM)

Compound	hCA I	hCA II	hCA IX
2b	97.6	8.0	-
3a	90.2	6.5	21.4
4a	-	3.0	13.9
Acetazolamide (Standard)	250	12	25

Experimental Protocols

1. General Synthesis of 2,6-Diaryl-4-oxo-N,N'-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide Derivatives[1]

This protocol describes a double Michael addition reaction.

- Materials: Diamide, various dibenzalacetones, dichloromethane (DCM), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
- Procedure:
 - Dissolve the diamide carrying an active methylene group and the appropriate dienone in DCM at room temperature (24 °C).
 - Add DBU to the mixture to catalyze the reaction.
 - Stir the reaction mixture for 2-3 hours.
 - Monitor the reaction progress by thin-layer chromatography.
 - Upon completion, quench the reaction and perform an aqueous workup.
 - Purify the crude product by column chromatography to obtain the final compound.

2. In Vitro Anticancer Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

- Materials: Cancer cell lines, RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, dimethyl sulfoxide (DMSO).
- Procedure:
 - Seed cancer cells in a 96-well plate at a density of 1.2×10^6 cells per well and incubate for 24 hours.[12]
 - Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

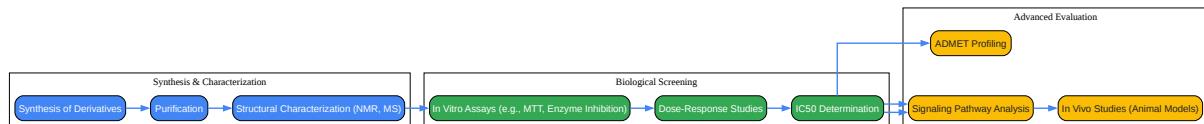
- Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
- Dissolve the formazan crystals by adding DMSO.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value.

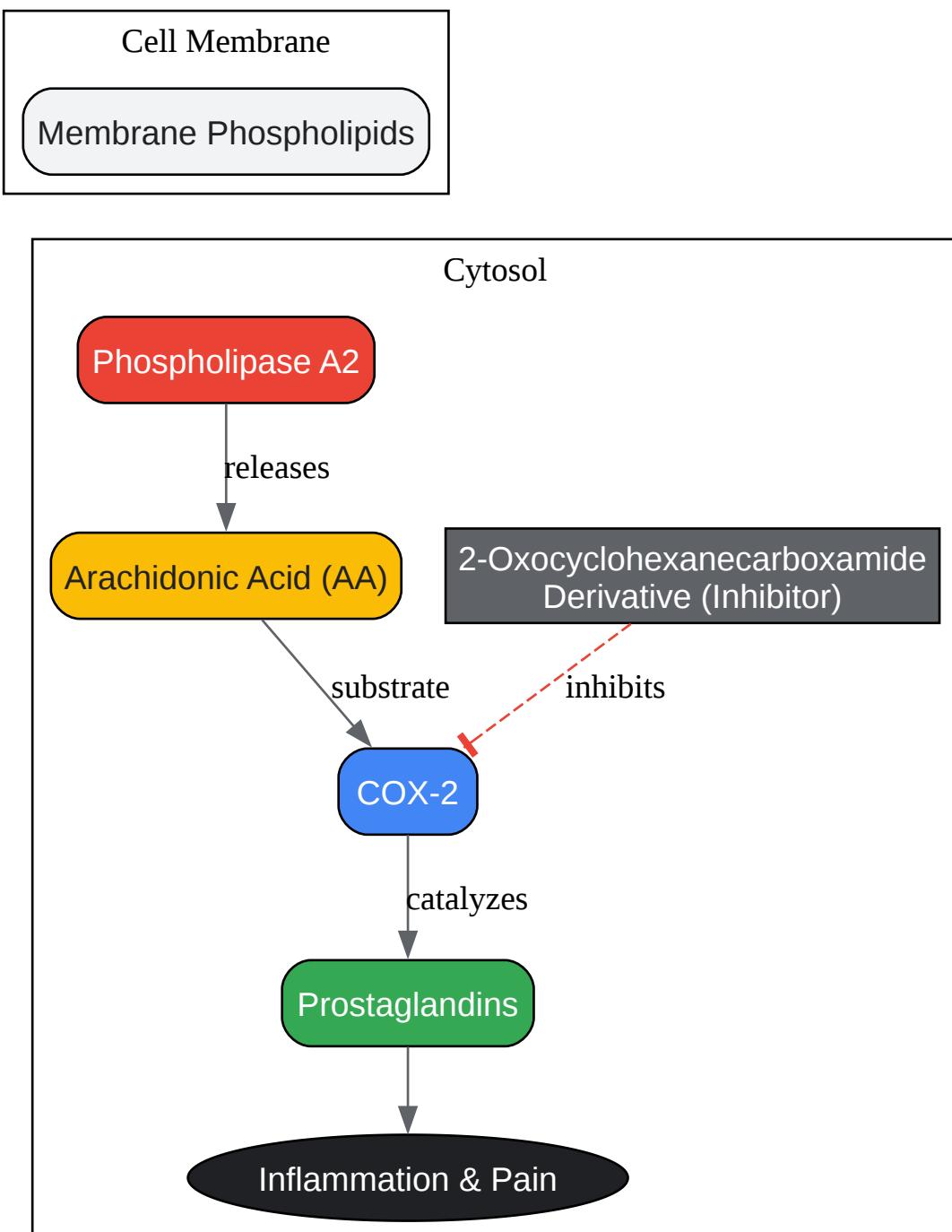
3. α -Glucosidase Inhibition Assay[1][11]

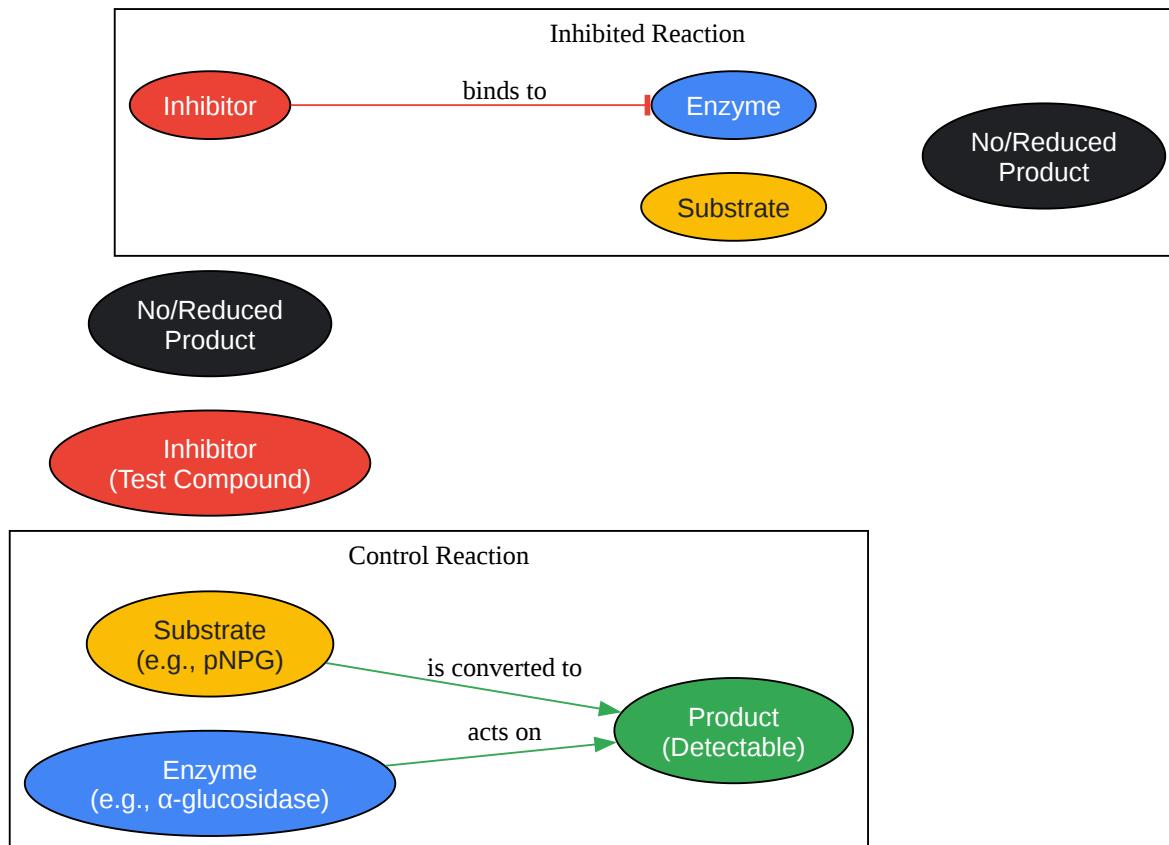
This protocol measures the ability of a compound to inhibit the α -glucosidase enzyme.

- Materials: α -Glucosidase from *Saccharomyces cerevisiae*, p-nitrophenyl- α -D-glucopyranoside (pNPG), phosphate buffer, test compounds.
- Procedure:
 - Prepare a solution of the test compound in a suitable solvent.
 - In a 96-well plate, add the α -glucosidase enzyme solution to a buffer.
 - Add the test compound at various concentrations to the wells and incubate.
 - Initiate the reaction by adding the substrate, pNPG.
 - Incubate the plate at 37°C.
 - Stop the reaction by adding a sodium carbonate solution.
 - Measure the absorbance of the released p-nitrophenol at 405 nm.
 - Calculate the percentage of inhibition and determine the IC50 value.

Visualizations







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